N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine
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Overview
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine is a complex organic compound that features a unique combination of a cyclododecane ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide to yield the oxadiazole ring.
Attachment of the cyclododecane ring: The oxadiazole intermediate is then reacted with cyclododecane amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structure.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclododecane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-ethyl-2,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Uniqueness
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine is unique due to its combination of a cyclododecane ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H33N3O |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclododecanamine |
InChI |
InChI=1S/C22H33N3O/c1-18-13-15-19(16-14-18)22-24-21(26-25-22)17-23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16,20,23H,2-12,17H2,1H3 |
InChI Key |
MOLGLDFFOROMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC3CCCCCCCCCCC3 |
Origin of Product |
United States |
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